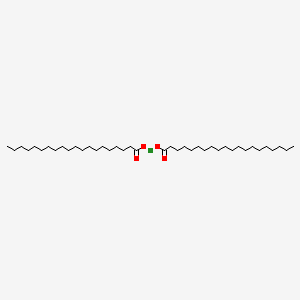
Magnesium diicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium diicosanoate: is a chemical compound with the molecular formula C40H78MgO4 It is a magnesium salt of diicosanoic acid, which is a long-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium diicosanoate can be synthesized through a reaction between diicosanoic acid and magnesium hydroxide or magnesium oxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction can be represented as follows:
2C20H41COOH+Mg(OH)2→(C20H41COO)2Mg+2H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Magnesium diicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form magnesium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to its corresponding alcohols or other reduced forms.
Substitution: The carboxylate groups in this compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Long-chain alcohols and magnesium salts.
Substitution: Substituted carboxylates and other organic compounds.
Scientific Research Applications
Chemistry: Magnesium diicosanoate is used as a precursor in the synthesis of other magnesium-containing compounds. It is also studied for its potential catalytic properties in various chemical reactions.
Biology: In biological research, this compound is investigated for its role in cellular processes and its potential as a dietary supplement for magnesium.
Medicine: The compound is explored for its potential therapeutic applications, including its use in magnesium supplementation and treatment of magnesium deficiency-related conditions.
Industry: this compound finds applications in the production of lubricants, surfactants, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of magnesium diicosanoate involves its interaction with cellular components and enzymes. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. The diicosanoate moiety may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Magnesium stearate: Another magnesium salt of a long-chain fatty acid, commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate: Similar in structure but with a shorter fatty acid chain.
Magnesium oleate: Contains an unsaturated fatty acid chain, differing in chemical properties and applications.
Uniqueness: Magnesium diicosanoate is unique due to its long-chain diicosanoic acid component, which imparts distinct physical and chemical properties. Its applications in various fields, including its potential as a dietary supplement and industrial lubricant, highlight its versatility compared to other magnesium salts.
Properties
CAS No. |
57593-01-8 |
|---|---|
Molecular Formula |
C40H78MgO4 |
Molecular Weight |
647.3 g/mol |
IUPAC Name |
magnesium;icosanoate |
InChI |
InChI=1S/2C20H40O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
WMJYMUUIWPPMGJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Related CAS |
506-30-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















